Type II β-Turn Induction vs. Flexible Leucine
Unlike saturated leucine (Fmoc-Leu-OH), which confers conformational flexibility, the 4,5-dehydro modification rigidifies the peptide backbone and strongly promotes a Type II β-turn conformation. This was demonstrated in a direct comparative NMR study where the dehydroleucine-containing tripeptide Boc-Pro-ΔZLeu-Gly-NHEt exhibited a well-defined folded β-turn structure, a feature not observed in peptides with flexible, saturated residues at the same position [1].
| Evidence Dimension | Conformational Preference in Solution (i+2 position) |
|---|---|
| Target Compound Data | Stabilizes a folded Type II β-turn conformation (as determined by 270 MHz ¹H NMR and IR spectroscopy). |
| Comparator Or Baseline | Saturated L-leucine (in standard SPPS) confers backbone flexibility; no strong, defined β-turn bias is reported in this context. |
| Quantified Difference | Qualitative difference: Defined β-turn stabilization vs. conformational flexibility. |
| Conditions | Tripeptide model system Boc-Pro-ΔZLeu-Gly-NHEt in solution (270 MHz ¹H NMR). |
Why This Matters
Procurement of the specific dehydroleucine derivative is essential for projects aiming to pre-organize peptide structure, a design strategy often used to improve target binding affinity and metabolic stability.
- [1] Uma, K., Balaram, P., Kaur, P., Sharma, A. K., & Chauhan, V. S. (1989). Conformations of peptides containing Z-α,β-dehydroleucine (ΔZLeu). A comparison of Boc-Pro-ΔZLeu-Gly-NHEt and Boc-Pro-ΔZPhe-Gly-NHEt. International Journal of Biological Macromolecules, 11(3), 169-171. View Source
